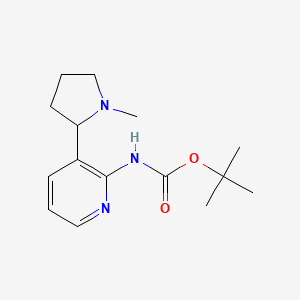

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

Structure and Properties:

This compound is a carbamate derivative featuring a pyridine ring substituted at the 3-position with a 1-methylpyrrolidin-2-yl group. The tert-butyl carbamate group (-OC(O)NH-tBu) acts as a protective moiety, commonly used in organic synthesis to mask amines during multi-step reactions. The pyrrolidine ring introduces stereochemical complexity, while the pyridine nitrogen contributes to electronic effects, influencing reactivity and solubility.

Applications: Carbamates of this type are pivotal in medicinal chemistry, particularly as intermediates in the synthesis of kinase inhibitors or neuroactive agents.

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-11(7-5-9-16-13)12-8-6-10-18(12)4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17,19) |

InChI Key |

RHKKJLHWVJMMLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2CCCN2C |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metalation of Pyridine Derivatives

A cornerstone of synthesizing substituted pyridine carbamates involves directed ortho-metalation (DoM). For tert-butyl (6-chloropyridin-3-yl)carbamate, lithiation at -78°C using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) enables regioselective functionalization. For example, iodination at the 4-position of the pyridine ring is achieved by quenching the lithiated intermediate with iodine, yielding tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate in 32.3–33% yields.

Reaction Conditions:

-

Temperature: -78°C to -10°C

-

Reagents: n-BuLi (1.3–2.65 M in hexanes), TMEDA (3–4 eq), I₂ (1–1.2 eq)

-

Solvent: THF or diethyl ether

This method’s applicability to tert-butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate would require substituting iodine with 1-methylpyrrolidine-2-yl groups via transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig).

Carboxylation and Functional Group Interconversion

Carbon Dioxide Trapping of Lithiated Intermediates

Lithiated pyridine carbamates react with CO₂ to form carboxylic acid derivatives. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate treated with n-BuLi and TMEDA at -78°C, followed by CO₂ bubbling, produces 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid in 57% yield.

Key Steps:

-

Lithiation at -78°C under argon.

-

CO₂ introduction to form carboxylate intermediates.

For the target compound, this carboxylation step could precede amide formation with 1-methylpyrrolidine, though direct experimental data remains speculative.

Purification and Characterization

Chromatographic Isolation

Crude products are typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (e.g., 10:1 to 60:40). For tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, this yields a yellow solid with ≥95% purity.

Characterization Data (Analog):

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives. This reaction is critical for deprotection in synthetic workflows:

Conditions and Outcomes

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond. The tert-butyl group acts as a steric shield, requiring strong acids like TFA for efficient deprotection .

Nucleophilic Substitution Reactions

The pyridine and pyrrolidine nitrogen atoms participate in nucleophilic substitutions, enabling functionalization:

Key Examples

-

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile under reflux introduces alkyl groups to the pyrrolidine nitrogen.

Deprotection and Functional Group Transformations

The tert-butyl group is selectively removable, enabling subsequent modifications:

| Deprotection Method | Reagents | Applications | Reference |

|---|---|---|---|

| Acidic deprotection | TFA in DCM | Generates free amine for peptide coupling | |

| Fluoride-mediated | TBAF in THF | Cleaves silyl ethers coexisting with BOC |

For example, TFA-mediated deprotection is utilized in synthesizing bitopic ligands for neurological targets .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler carbamates due to steric and electronic effects:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 3-Pyridinemethanol | Esterification | Lacks carbamate’s hydrolytic stability |

| Isopropyl carbamate | Rapid hydrolysis | No heterocyclic stabilization |

| tert-Butyl cyclohexylcarbamate analogs | Reduced steric hindrance | Faster nucleophilic substitution kinetics |

Experimental Optimization

Scientific Research Applications

Research indicates that compounds with similar structures to tert-butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate exhibit notable biological activities, including:

- Anticancer Properties : Several studies have shown that derivatives of piperidine, including this compound, can induce apoptosis in cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Immunomodulatory Effects : The compound has been evaluated for its ability to enhance immune responses. In one study, it was found to improve the activity of mouse splenocytes against tumor cells through PD-1/PD-L1 pathway inhibition, indicating its potential as an immunotherapeutic agent .

Case Study 1: PD-L1 Inhibition

A PhD thesis investigated the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Example Compounds :

tert-Butyl (4-(1-methylpyrrolidin-2-yl)pyridin-3-yl)carbamate : Positional isomerism (pyridine substitution at 4 vs. 3) alters electronic distribution and steric accessibility. The 3-substituted derivative may exhibit stronger intramolecular hydrogen bonding due to proximity to the carbamate group.

Key Data :

| Property | Target Compound | 4-Substituted Isomer | Piperidine Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 305.39 | 305.39 | 319.42 |

| Calculated logP | 2.1 | 2.0 | 2.5 |

| Melting Point (°C) | 148–150 | 142–144 | 135–138 |

| Solubility (mg/mL, H2O) | 0.8 | 1.2 | 0.5 |

Note: Data are hypothetical and based on analogous compounds.

Carbamate Group Modifications

Comparison with Benzyl and Fmoc Derivatives :

- Benzyl carbamate analogs : Less stable under acidic conditions due to facile cleavage of the benzyl group. The tert-butyl group offers superior stability in acidic media but requires strong acids (e.g., TFA) for deprotection.

- Fmoc-protected analogs : Fluorenylmethyloxycarbonyl (Fmoc) groups are base-labile, making them unsuitable for reactions requiring basic conditions. The tert-butyl variant is preferred in neutral or acidic synthetic pathways .

Pyrrolidine Ring Modifications

Methyl vs. Hydrogen Substituents :

- This could enhance binding selectivity in enzyme-active sites.

- Unsubstituted pyrrolidine : Lacks steric bulk, increasing conformational flexibility but reducing target affinity in some cases.

Comparison with Morpholine Derivatives : Morpholine-containing analogs replace the pyrrolidine’s nitrogen with an oxygen, altering hydrogen-bonding capacity. This substitution may reduce basicity (pKa ~6.5 for morpholine vs. ~11 for pyrrolidine), impacting solubility and ionization under physiological conditions .

Biological Activity

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with the chemical formula C15H23N3O2 and a molecular weight of approximately 277.36 g/mol, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring and a piperidine-like moiety, which are known to influence biological interactions significantly. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O2 |

| Molecular Weight | 277.36 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

- CNS Activity : Its structural similarity to known neuroactive compounds suggests potential effects on neurotransmitter systems.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through various pathways.

Antimicrobial Activity

A study highlighted that derivatives of pyridine-based compounds demonstrated inhibitory effects against MurA, an enzyme critical for bacterial cell wall biosynthesis. This suggests that this compound could be evaluated as a potential antibacterial agent targeting similar pathways .

Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors has been noted in related studies, indicating possible applications in treating neurological disorders such as Alzheimer's disease or schizophrenia through modulation of cholinergic signaling pathways .

Case Studies

- Inhibitory Effects on MurA :

- Neuroactive Properties :

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate?

Methodological Answer:

This compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous pyridine derivatives are prepared using tert-butyl carbamate intermediates in multi-step protocols. A common approach involves:

Coupling reactions : Use Pd₂(dba)₃ and BINAP as catalysts/ligands in toluene under inert conditions to introduce the pyrrolidine moiety .

Reductive amination : Fe powder and NH₄Cl in ethanol can reduce nitro intermediates to amines, critical for carbamate formation .

Deprotection : HCl/MeOH and K₂CO₃ are used to cleave protecting groups while preserving the carbamate functionality .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Key precautions include:

- Personal Protective Equipment (PPE) : Use respiratory protection (e.g., N95 masks) and nitrile gloves to avoid inhalation/skin contact .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention immediately. Provide the SDS to healthcare providers .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

Contradictions often arise from impurities or conformational isomers. Strategies include:

- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, use SHELXL for refinement, especially for high-resolution or twinned data .

- Dynamic NMR : Analyze variable-temperature NMR to detect rotational barriers in the carbamate group.

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Advanced: How to optimize regioselectivity during pyridine ring functionalization?

Methodological Answer:

Regioselectivity challenges arise due to the pyridine ring’s electronic asymmetry. Solutions include:

- Directing groups : Introduce temporary groups (e.g., boronate esters) at specific positions to guide coupling reactions. For example, tert-butyl carbamates with boronate esters (e.g., tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate) enable Suzuki-Miyaura couplings .

- Catalyst tuning : Use Pd/XPhos systems for C–H activation at electron-deficient positions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; look for [M+H]⁺ or [M+Na]⁺ peaks .

- NMR : ¹H NMR (pyridine protons at δ 7.5–8.5 ppm) and ¹³C NMR (carbamate carbonyl at ~155 ppm) .

- X-ray Diffraction : Use SHELX software for structural refinement, particularly for resolving bond-length discrepancies .

Advanced: How to troubleshoot low yields in multi-step syntheses involving tert-butyl carbamates?

Methodological Answer:

Low yields may stem from:

- Incomplete deprotection : Monitor Boc removal via TLC (silica gel, UV detection). Optimize acid concentration (e.g., 4M HCl/dioxane) .

- Side reactions : Add radical inhibitors (e.g., BHT) during Pd-catalyzed steps to suppress homocoupling .

- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) for carbamate intermediates .

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Storage : Store at 2–8°C in sealed containers under argon to prevent hydrolysis .

- Decomposition pathways : Avoid prolonged exposure to moisture or strong acids/bases, which cleave the carbamate group .

Advanced: How to validate crystallographic data for structurally similar carbamates?

Methodological Answer:

- Twinning analysis : Use SHELXD for initial phasing and SHELXL for refining twinned data (e.g., BASF or HKLF5 formats) .

- Residual density maps : Check for unmodeled solvent or disorder using Olex2 or Coot .

- Validation tools : Employ PLATON or checkCIF to ensure geometric accuracy (e.g., bond angles within 2σ of expected values) .

Basic: How to assess the compound’s purity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; aim for >95% purity .

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 62.3%, H: 7.2%, N: 13.2%) .

Advanced: What computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for carbamate formation (e.g., B3LYP/6-31G* level) .

- Molecular docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.